3-(Isothiocyanatomethyl)-1-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isothiocyanatomethyl)-1-methoxy-1H-indole, also known as (1-methoxyindol-3-yl)methyl isothiocyanate, belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in brassicas. This makes this compound a potential biomarker for the consumption of this food product.
3-(isothiocyanatomethyl)-1-methoxyindole is a member of the class of indoles that is 1H-indole carrying methoxy and isothiocyanatomethyl substituents at positions 1 and 3 respectively. It has a role as an Arabidopsis thaliana metabolite. It is an isothiocyanate and a member of indoles.
Scientific Research Applications
Scientific Research Applications of 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole
Antimicrobial Applications
Indole derivatives, including structures similar to this compound, have demonstrated antimicrobial properties. For instance, synthesized indole compounds, like those in a study by Kalshetty et al., were shown to possess antimicrobial potential. These compounds were synthesized through multiple steps, leading to the formation of various heterocyclic structures. The synthesized compounds were screened for antimicrobial potential, showcasing their relevance in this field (Kalshetty, Gani, & Kalashetti, 2012).
Antioxidant Properties
Compounds from the Indole-3-carbinol family, which are structurally related to this compound, have been studied for their antioxidant properties. Vo and Mechler's research suggested that natural Indole-3-carbinols (I3Cs) with specific substitutions, such as OH groups in the indole ring, demonstrate increased radical scavenging activity. This points to potential dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).
Catalysis in Organic Synthesis
The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been documented, indicating that compounds similar to this compound can participate in catalytic processes. This reaction pathway, as discussed by Zheng, Zhang, and Cui, is mild and efficient, opening up diverse possibilities for product formation and applications in organic synthesis (Zheng, Zhang, & Cui, 2014).
Biochemical Interactions and Effects
Agerbirk et al. described the biochemical interactions and effects of indole glucosinolates, closely related to this compound. They explained the enzymatic hydrolysis process, the formation of various physiologically active indole compounds, and their implications in plant defense and human diets. This research underscores the biochemical significance and potential health implications of indole compounds (Agerbirk, Vos, Kim, & Jander, 2008).
Properties
CAS No. |
126769-93-5 |
---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)-1-methoxyindole |
InChI |
InChI=1S/C11H10N2OS/c1-14-13-7-9(6-12-8-15)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3 |
InChI Key |
FLURSKCCKANNKS-UHFFFAOYSA-N |
SMILES |
CON1C=C(C2=CC=CC=C21)CN=C=S |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CN=C=S |
126769-93-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.